molecular formula C19H15ClN4S B2403765 (2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477196-33-1

(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2403765
CAS RN: 477196-33-1
M. Wt: 366.87
InChI Key: FICJJYMPEDEVON-JJIBRWJFSA-N
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Description

(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide, also known as CTIC, is a chemical compound that has attracted attention due to its potential use in various scientific research applications. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In

Scientific Research Applications

1. Corrosion Inhibition

(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide, and related thiazole derivatives, have been studied for their potential as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations have been employed to predict the inhibition performances of such compounds (Kaya et al., 2016).

2. Anticancer Properties

Research on thiazole derivatives, similar to the compound , has shown potential in anticancer applications. In vitro cytotoxicity studies have been conducted, demonstrating promising results against various cancer cell lines (Mahmoodi et al., 2010).

3. Spectroscopic and Quantum Chemical Analysis

Studies involving spectroscopic and quantum chemical analysis of similar thiazole compounds have been conducted to understand their molecular properties. Such analyses contribute to the development of new compounds with potential biological applications (Viji et al., 2020).

4. Anti-inflammatory Activity

Thiazole derivatives have been synthesized and evaluated for anti-inflammatory activity. This research indicates the potential use of these compounds in developing anti-inflammatory drugs (Patil et al., 2015).

5. Antiviral Applications

Research into thiazole-based compounds has also explored their antiviral properties, specifically against Herpes simplex virus type-1 (HSV-1). This indicates potential for these compounds in antiviral therapies (Dawood et al., 2011).

6. Polymerization Catalysis

Thiazole derivatives have been studied for their role in catalyzing ethylene polymerization. This application highlights the versatility of such compounds in industrial chemical processes (Jia & Jin, 2009).

properties

IUPAC Name

(2E)-4-(4-chlorophenyl)-N-(2-ethylanilino)-1,3-thiazole-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4S/c1-2-13-5-3-4-6-16(13)23-24-17(11-21)19-22-18(12-25-19)14-7-9-15(20)10-8-14/h3-10,12,23H,2H2,1H3/b24-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICJJYMPEDEVON-JJIBRWJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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